

Elucidation of the Chemical Structure of Dopaxanthin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dopaxanthin*

Cat. No.: *B15206869*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopaxanthin is a naturally occurring betaxanthin pigment, a class of nitrogen-containing compounds responsible for the yellow to orange hues observed in certain plants and fungi. As a member of the betalain family, **dopaxanthin** has garnered significant interest within the scientific community due to its potent antioxidant and free radical scavenging properties.^[1] This technical guide provides a comprehensive elucidation of the chemical structure of **dopaxanthin**, detailing its physicochemical properties, spectroscopic characteristics, and biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of Dopaxanthin

Dopaxanthin is a catecholamine and its chemical identity has been established through various analytical techniques.^[2] The fundamental physicochemical properties of **dopaxanthin** are summarized in the table below, providing a quantitative overview of its molecular characteristics.

Property	Value	Source
Molecular Formula	C ₁₈ H ₁₈ N ₂ O ₈	--INVALID-LINK--[2]
Molecular Weight	390.3 g/mol	--INVALID-LINK--[2][3]
IUPAC Name	(2S,4E)-4-[2-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl]iminoethylidene]-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid	--INVALID-LINK--[2]
CAS Number	71199-31-0	--INVALID-LINK--[3]
Predicted XLogP3	0.8	--INVALID-LINK--[2]
Monoisotopic Mass	390.10631554 Da	--INVALID-LINK--[2]

Spectroscopic Data

The structural elucidation of **dopaxanthin** relies heavily on various spectroscopic techniques. While a complete set of publicly available raw spectral data is limited, this section outlines the key analytical methods used for its characterization and the expected spectral features based on its chemical structure and data from related betaxanthins.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the purification and identification of **dopaxanthin**. When analyzed using a C-18 column, **dopaxanthin** typically exhibits a retention time of approximately 7.2 minutes.[1] In other systems, a retention time of 13.9 minutes has also been reported.[4]

UV-Visible (UV-Vis) Spectroscopy

Betaxanthins, including **dopaxanthin**, are characterized by their strong absorption in the visible region. **Dopaxanthin** exhibits a maximum absorbance (λ_{max}) at approximately 471 nm.[1] Some studies have reported a λ_{max} around 480 nm for betaxanthins in general.[5]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of **dopaxanthin**. The predicted monoisotopic mass is 390.10632 Da.^[6] Electrospray ionization (ESI) is a common technique used for the analysis of betalains. The predicted m/z for the protonated molecule $[M+H]^+$ is 391.11360.^[6]

Predicted Collision Cross Section (CCS) values (\AA^2)

Adduct	m/z	Predicted CCS (\AA^2)
$[M+H]^+$	391.11360	185.3
$[M+Na]^+$	413.09554	187.7
$[M-H]^-$	389.09904	183.5
$[M+NH_4]^+$	408.14014	190.6
$[M+K]^+$	429.06948	184.4

Data sourced from PubChemLite.^[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ^1H and ^{13}C NMR data for **dopaxanthin** are not readily available in the public domain. However, based on the known structure, the following proton and carbon environments would be expected to produce characteristic signals. The numbering scheme used for prediction is based on the IUPAC name.

Expected ^1H NMR Signals:

- Aromatic protons on the dihydroxyphenyl ring.
- Vinylic protons of the ethylidene and dihydropyridine moieties.
- Methine protons at the chiral centers.
- Methylene protons in the dihydropyridine and ethyl side chain.

Expected ^{13}C NMR Signals:

- Carbonyl carbons of the carboxylic acid groups.
- Aromatic and vinylic carbons with distinct chemical shifts based on their electronic environment.
- Aliphatic carbons of the methine and methylene groups.

Infrared (IR) Spectroscopy

Specific IR data for **dopaxanthin** is not widely published. However, the spectrum would be expected to show characteristic absorption bands corresponding to its functional groups:

- O-H stretching from the carboxylic acid and phenolic hydroxyl groups (broad band around $3300\text{-}2500\text{ cm}^{-1}$).
- N-H stretching from the secondary amine in the dihydropyridine ring.
- C=O stretching from the carboxylic acid groups (around $1700\text{-}1725\text{ cm}^{-1}$).
- C=C and C=N stretching in the aromatic and dihydropyridine rings (in the range of $1650\text{-}1450\text{ cm}^{-1}$).
- C-O stretching from the carboxylic acid and phenol groups (around $1300\text{-}1000\text{ cm}^{-1}$).

Experimental Protocols

Biosynthesis and Production of Dopaxanthin

Dopaxanthin is biosynthesized from L-tyrosine. The pathway involves the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), followed by the enzymatic cleavage of the aromatic ring of L-DOPA by DOPA-4,5-dioxygenase (DODA) to form betalamic acid. Betalamic acid then spontaneously condenses with another molecule of L-DOPA to form **dopaxanthin**.^[1] [7]

A common method for producing **dopaxanthin** for research purposes is through heterologous expression in microorganisms like *Escherichia coli*.^[1]

Protocol for **Dopaxanthin** Production in *E. coli*

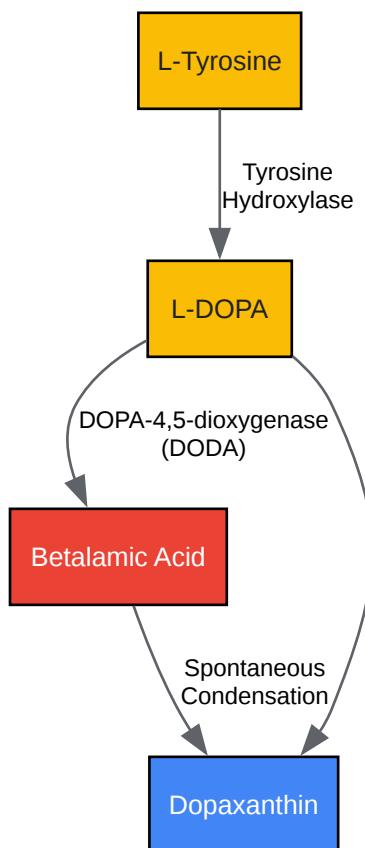
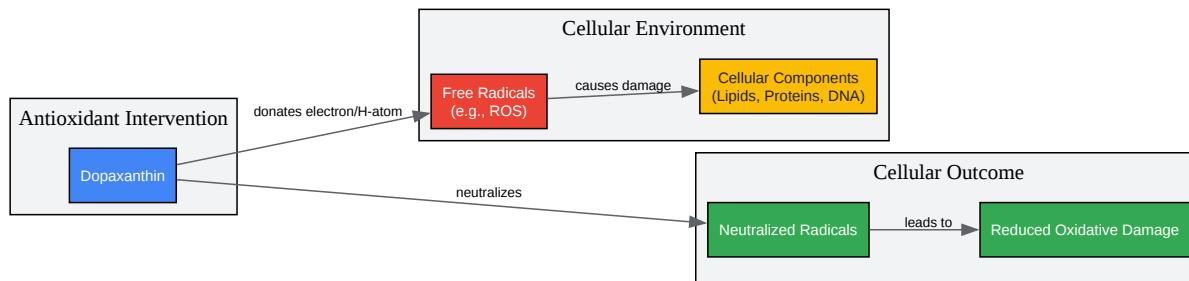
- Strain Engineering: An *E. coli* strain is engineered to express the necessary enzymes for the **dopaxanthin** biosynthetic pathway, including a tyrosine hydroxylase and a DOPA-4,5-dioxygenase.
- Culture and Induction: The engineered *E. coli* is cultured in a suitable medium. Gene expression is induced, for example, by the addition of Isopropyl β -D-1-thiogalactopyranoside (IPTG).
- Fermentation: The culture is grown under optimized conditions of temperature, pH, and aeration to maximize **dopaxanthin** production.^[1]
- Harvesting: The cells are harvested by centrifugation.

Purification of Dopaxanthin

Purification of **dopaxanthin** from a crude extract or fermentation broth is typically achieved using chromatographic techniques.

Protocol for Purification:

- Extraction: The harvested cells are lysed, and the supernatant containing **dopaxanthin** is collected.
- Chromatography: The supernatant is subjected to purification using methods such as anionic exchange chromatography or solid-phase extraction with a C-18 stationary phase.^[8]
- Elution: A gradient of an appropriate solvent system, such as acetonitrile and acetic acid in water, is used to elute the purified **dopaxanthin**.^[1]
- Analysis: The purity of the collected fractions is assessed by HPLC, and fractions containing pure **dopaxanthin** are pooled and can be lyophilized for storage.^[1]



Signaling Pathways and Biological Activity

Dopaxanthin is recognized for its significant antioxidant properties.^[1] The antioxidant mechanism of betalains, in general, involves the donation of electrons or hydrogen atoms to neutralize free radicals. The catechol group (the 3,4-dihydroxyphenyl moiety) in **dopaxanthin** is a key structural feature contributing to its potent radical scavenging activity.

While specific signaling pathways directly modulated by **dopaxanthin** are not yet fully elucidated, the antioxidant activity of polyphenolic compounds, a class to which **dopaxanthin**'s catechol structure belongs, is known to influence cellular signaling. Antioxidants can indirectly affect signaling pathways by mitigating oxidative stress, which is implicated in the dysregulation of numerous pathways involved in inflammation, cell proliferation, and apoptosis.

For instance, antioxidants are known to influence the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. By reducing reactive oxygen species (ROS), antioxidants can prevent the oxidation of Keap1, leading to the stabilization and nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes.

Below is a generalized logical workflow illustrating the antioxidant mechanism of action.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. High-efficiency production of plant-derived pigment dopaxanthin in *Escherichia coli* by combination engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopaxanthin | C18H18N2O8 | CID 135438589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dopaxanthin #2001 | Betaelegans [betaelegans.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. PubChemLite - Dopaxanthin (C18H18N2O8) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Elucidation of the Chemical Structure of Dopaxanthin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15206869#elucidation-of-the-chemical-structure-of-dopaxanthin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com